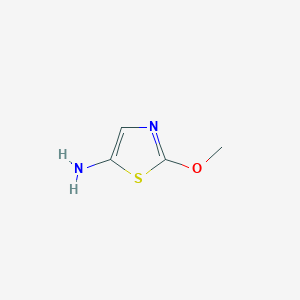![molecular formula C12H16N2O B13313415 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13313415.png)
4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a hydroxybutan-2-ylamino moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile derivatives with hydroxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile include:
- 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzamide
- 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid
- 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[(1-hydroxybutan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-12(9-15)14-8-11-5-3-10(7-13)4-6-11/h3-6,12,14-15H,2,8-9H2,1H3 |
InChI Key |
PIDZSBWUPCWGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13313335.png)



![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)








![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
